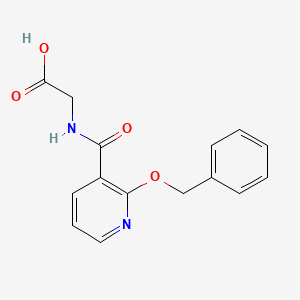

N-(2-Benzyloxynicotinoyl)glycine

Description

Properties

CAS No. |

76980-26-2 |

|---|---|

Molecular Formula |

C15H14N2O4 |

Molecular Weight |

286.28 g/mol |

IUPAC Name |

2-[(2-phenylmethoxypyridine-3-carbonyl)amino]acetic acid |

InChI |

InChI=1S/C15H14N2O4/c18-13(19)9-17-14(20)12-7-4-8-16-15(12)21-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,20)(H,18,19) |

InChI Key |

MLECTERVGANSQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=N2)C(=O)NCC(=O)O |

Origin of Product |

United States |

Contextualization of Nicotinoyl Glycine Derivatives Within Chemical Biology

Nicotinoyl glycine (B1666218) derivatives are a class of organic molecules that have become significant tools in chemical biology. Their primary role in this field is as mimics of 2-oxoglutarate (also known as alpha-ketoglutarate), a key intermediate in the Krebs cycle. nih.govnih.gov By mimicking this natural substrate, nicotinoyl glycine derivatives can competitively inhibit the active site of 2-oxoglutarate-dependent dioxygenases. nih.gov

One of the most studied families of these enzymes is the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). nih.govnih.gov PHDs are crucial cellular oxygen sensors that, under normal oxygen conditions (normoxia), hydroxylate proline residues on the alpha subunit of HIF. nih.govfrontiersin.org This hydroxylation marks HIF-α for rapid degradation. However, under low oxygen conditions (hypoxia), PHD activity is diminished, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of a wide array of genes involved in adaptation to hypoxia, such as those for erythropoiesis, angiogenesis, and glucose metabolism. nih.govfrontiersin.org

Nicotinoyl glycine derivatives, by inhibiting PHDs, can stabilize HIF-α even in the presence of normal oxygen levels, effectively mimicking a hypoxic state. medchemexpress.com This has made them invaluable for studying the physiological and pathological consequences of HIF pathway activation.

Significance of the 2 Benzyloxynicotinoyl Moiety As a Chemical Scaffold

The 2-benzyloxynicotinoyl moiety is a specific chemical scaffold that combines a nicotinoyl group (a derivative of niacin or vitamin B3) with a benzyloxy group at the 2-position of the pyridine (B92270) ring. While research specifically detailing the "2-benzyloxynicotinoyl" scaffold is not abundant, its components suggest its significance in the design of bioactive molecules, particularly as inhibitors of PHDs.

The core nicotinoyl glycine (B1666218) structure provides the necessary chemical features to bind to the active site of PHDs. The addition of the benzyloxy group represents a strategic modification aimed at potentially enhancing the molecule's properties. In medicinal chemistry, the introduction of a benzyl (B1604629) group can influence a compound's:

Potency: The bulky and lipophilic nature of the benzyl group can lead to improved interactions with hydrophobic pockets within the enzyme's active site, thereby increasing inhibitory potency.

Selectivity: There are three main isoforms of PHD (PHD1, PHD2, and PHD3). frontiersin.org Modifications to the core scaffold, such as the addition of a benzyloxy group, can introduce selectivity for one isoform over the others, which is crucial for developing targeted therapies and research tools.

Pharmacokinetic Properties: The benzyloxy group can alter the molecule's solubility, membrane permeability, and metabolic stability, all of which are critical factors for its utility in biological systems.

The exploration of such modifications is a key aspect of structure-activity relationship (SAR) studies, which aim to optimize the biological activity and drug-like properties of a lead compound. nih.govnih.gov

Overview of Research Trajectories for Novel Glycine Conjugates in Biological Systems

The conjugation of glycine (B1666218) to various chemical moieties is a well-established strategy in nature and in the laboratory for modifying the properties of molecules. nih.gov In biological systems, glycine conjugation is a primary pathway for the metabolism and detoxification of xenobiotics and endogenous compounds. nih.gov This process, primarily occurring in the liver and kidneys, is catalyzed by glycine N-acyltransferase (GLYAT), which attaches glycine to acyl-CoA molecules, increasing their water solubility and facilitating their excretion. nih.gov

In the context of drug discovery and chemical biology, the creation of novel glycine conjugates is a burgeoning field of research. Scientists are exploring glycine conjugates for a variety of applications, including:

Targeted Drug Delivery: Attaching glycine to a drug can improve its transport across biological membranes or target it to specific tissues that have high glycine uptake.

Modulation of Enzyme Activity: As seen with the PHD inhibitors, glycine conjugates can be designed to fit into the active sites of specific enzymes and modulate their function. nih.gov

Neurotransmitter Research: Glycine itself is an inhibitory neurotransmitter in the central nervous system. nih.gov Research into photolabile "caged" glycine derivatives allows for the precise, light-induced release of glycine to study the kinetics of glycine receptors. nih.gov

The research trajectory for glycine conjugates as PHD inhibitors has led to the development of several clinically advanced drugs, such as Roxadustat and Vadadustat, which are used to treat anemia associated with chronic kidney disease. frontiersin.orgdrugbank.comnih.gov These drugs function by stabilizing HIF, which in turn stimulates the production of erythropoietin (EPO), the hormone that controls red blood cell production.

Historical Perspective and Chemical Precedents for Analogous Structures

Retrosynthetic Analysis and Strategic Disconnection Approaches

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For this compound, the most logical disconnection is at the amide bond, a common and reliable bond formation strategy in organic synthesis. amazonaws.com This primary disconnection breaks the molecule into two key synthons: a 2-benzyloxynicotinic acid equivalent and a glycine equivalent. amazonaws.com

Further disconnection of the 2-benzyloxynicotinic acid synthon at the ether linkage reveals a 2-hydroxynicotinic acid precursor and a benzyl (B1604629) halide. This approach is guided by the principle of disconnecting next to a heteroatom, such as nitrogen or oxygen, as these bonds are often formed through substitution reactions. amazonaws.com This strategic analysis provides a clear and logical pathway for the forward synthesis of the target molecule.

Development and Optimization of Multi-Step Synthetic Pathways

Regioselective Acylation and Amidation Strategies

A crucial step in the synthesis is the amidation reaction between the activated 2-benzyloxynicotinic acid and a glycine derivative. ijper.org To achieve this, the carboxylic acid of 2-benzyloxynicotinic acid is typically activated to facilitate the nucleophilic attack by the amino group of glycine. Common activating agents include dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (B26582) (HOBt). ijper.orgacs.org

The regioselectivity of this acylation is paramount, ensuring that the amide bond forms exclusively between the nicotinoyl moiety and the glycine nitrogen. The reaction conditions, such as solvent and temperature, are carefully controlled to maximize the yield of the desired this compound and minimize side products. ijper.org

Benzyloxy Group Introduction and Protecting Group Chemistry

The introduction of the benzyloxy group is a key step in the synthesis of the 2-benzyloxynicotinic acid intermediate. nih.gov This is typically achieved by reacting 2-hydroxynicotinic acid with a benzyl halide, such as benzyl bromide, in the presence of a base. wikipedia.org The benzyl group serves as a protecting group for the hydroxyl function, preventing it from interfering with the subsequent amidation reaction. wikipedia.orgorganic-chemistry.org

Protecting groups are essential in multi-step synthesis to mask reactive functional groups that are not intended to participate in a particular reaction. organic-chemistry.org The choice of the benzyl group is strategic due to its stability under various reaction conditions and the availability of methods for its selective removal if necessary. wikipedia.org In the context of this compound synthesis, the benzyl group is generally stable and remains in the final molecule.

Common Protecting Groups for Alcohols and Amines:

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Alcohol | Benzyl ether | Bn | Hydrogenolysis, strong acid wikipedia.orgwikipedia.org |

| Alcohol | tert-Butyldimethylsilyl ether | TBDMS/TBS | Fluoride ions, acid wikipedia.org |

| Alcohol | Methoxymethyl ether | MOM | Acid organic-chemistry.org |

| Amine | tert-Butoxycarbonyl | Boc | Mild acid fiveable.me |

| Amine | Carbobenzyloxy | Cbz | Hydrogenolysis fiveable.me |

| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Base fiveable.me |

Solid-Phase Synthesis Applications for Glycine Conjugates

Solid-phase synthesis (SPS) offers a streamlined and efficient alternative to traditional solution-phase synthesis for preparing peptide and glycine conjugates. researchgate.netnih.gov In this technique, the glycine moiety is attached to a solid support, such as a resin, and the subsequent reaction with the activated 2-benzyloxynicotinic acid is carried out. nih.gov

The key advantage of SPS is the ease of purification; unreacted reagents and byproducts are simply washed away, leaving the desired product attached to the resin. nih.gov The final this compound can then be cleaved from the resin. This methodology is particularly useful for creating libraries of related compounds for screening purposes. While direct application to this compound is not extensively documented, the synthesis of other nicotinoyl amino acid derivatives has been successfully demonstrated using Fmoc solid-phase peptide synthesis. researchgate.net

Stereoselective Synthesis and Chiral Resolution Techniques (If applicable to derivatives)

While this compound itself is not chiral, the synthesis of its derivatives, where the glycine is replaced by a chiral amino acid, would require stereoselective methods. Asymmetric synthesis aims to produce a specific stereoisomer, which is crucial for the biological activity of many pharmaceutical compounds. nih.gov

One common approach is to use a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. beilstein-journals.org For the synthesis of chiral α-amino acids, nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand have been employed as versatile chiral equivalents of nucleophilic glycine. nih.govresearchgate.netrsc.orgnih.gov

Alternatively, if a racemic mixture of a chiral derivative is produced, chiral resolution techniques can be employed to separate the enantiomers. wikipedia.org Common methods include:

Diastereomeric salt formation: The racemic mixture is reacted with a chiral resolving agent, such as tartaric acid or brucine, to form diastereomeric salts that can be separated by crystallization due to their different solubilities. wikipedia.orggoogle.compharmtech.com

Chiral chromatography: The racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation. mst.eduacs.org

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. opcw.orgacs.org In the synthesis of this compound, several green chemistry principles can be applied to enhance its sustainability.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org This involves choosing reactions that have high yields and produce minimal byproducts.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents and reagents should be minimized or replaced with safer alternatives. researchgate.net For example, exploring the use of greener solvents or even solvent-free conditions could significantly improve the environmental profile of the synthesis. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled. acs.org Employing catalytic methods for the amidation and etherification steps would be a key green improvement.

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided if possible, as it adds extra steps and generates waste. nih.gov While the benzyl group is integral to the final structure, careful planning of the synthetic route can reduce the need for other transient protecting groups.

By incorporating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Purification and Isolation Methodologies for High-Purity Research Samples

The isolation and purification of this compound are critical steps to obtain samples of high purity suitable for research applications. The crude product, obtained after the hydrolysis of the corresponding ester, typically contains unreacted starting materials, byproducts from the coupling reaction, and residual solvents. A multi-step purification strategy is often employed to remove these impurities.

Initial Work-up and Extraction:

Following the hydrolysis of the ester intermediate, the reaction mixture is typically acidified to precipitate the crude this compound. An organic solvent, such as ethyl acetate, is then used to extract the product from the aqueous layer. The organic phase is washed sequentially with water and brine to remove water-soluble impurities and salts. Drying of the organic layer over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, followed by filtration and concentration under reduced pressure, yields the crude solid product.

Recrystallization:

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is crucial and is determined empirically. For N-acyl amino acid derivatives, a variety of solvents can be effective. researchgate.netgoogle.com A common approach involves dissolving the crude solid in a minimal amount of a hot solvent in which the compound is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution.

A solvent system, such as a mixture of ethanol (B145695) and water or isopropanol, can also be utilized. researchgate.net The crude product is dissolved in the primary solvent (e.g., ethanol) at an elevated temperature, and then the anti-solvent (e.g., water) is added dropwise until the solution becomes slightly turbid. Upon gentle heating to redissolve the precipitate and subsequent slow cooling, pure crystals of this compound can be obtained. The purity of the recrystallized product is typically assessed by measuring its melting point and using analytical techniques like High-Performance Liquid Chromatography (HPLC).

Chromatographic Methods:

For obtaining very high-purity samples, particularly for sensitive research applications, column chromatography may be employed. A silica (B1680970) gel column is commonly used as the stationary phase. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the column. A carefully selected eluent system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is then passed through the column. The components of the mixture are separated based on their differential adsorption to the silica gel. Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

Characterization of High-Purity Samples:

The purity and identity of the final product are confirmed using a combination of spectroscopic and analytical methods.

| Analytical Technique | Purpose | Typical Observations |

| ¹H NMR Spectroscopy | To determine the molecular structure and confirm the presence of all expected protons. | Characteristic peaks for the benzyl group, the nicotinoyl ring, the glycine moiety, and the carboxylic acid proton. |

| ¹³C NMR Spectroscopy | To confirm the carbon framework of the molecule. | Resonances corresponding to all unique carbon atoms in the structure. |

| Mass Spectrometry | To determine the molecular weight of the compound. | A molecular ion peak corresponding to the exact mass of this compound. |

| HPLC | To assess the purity of the compound. | A single major peak indicating a high degree of purity. |

| Melting Point | To assess purity; a sharp melting point range indicates high purity. | A specific and narrow melting point range. |

Scalability Considerations for Research and Development Purposes

Scaling up the synthesis of this compound from the laboratory bench to a larger scale for research and development (R&D) purposes presents a unique set of challenges and requires careful process optimization. pharmafeatures.comtudublin.ie The primary goal is to develop a robust, safe, and cost-effective process that consistently delivers the product with the desired quality. pharmacompass.comchimia.ch

Route Scouting and Process Optimization:

The synthetic route established at the laboratory scale may not be directly transferable to a larger scale. pharmafeatures.com Key considerations during the scale-up process include:

Reagent and Solvent Selection: Reagents that are expensive, hazardous, or difficult to handle on a large scale should be replaced with more practical alternatives. Similarly, the choice of solvents needs to be re-evaluated based on factors like toxicity, environmental impact, and ease of recovery and recycling. chimia.ch

Reaction Conditions: Parameters such as temperature, pressure, reaction time, and agitation speed need to be optimized for larger reaction vessels. Heat transfer becomes a critical factor, as exothermic or endothermic reactions that are easily managed in small flasks can pose significant safety risks on a larger scale. tudublin.iechimia.ch

Work-up and Isolation Procedures: Extraction and filtration processes that are straightforward in the lab can become bottlenecks during scale-up. The efficiency of phase separation and the handling of large volumes of solids and liquids need to be carefully planned. tudublin.ie

Key Steps and Their Scalability Challenges:

Synthesis of 2-Benzyloxynicotinic Acid: The reaction of 2-chloronicotinic acid with benzyl alcohol often requires a strong base. On a larger scale, the handling of large quantities of corrosive or reactive bases requires specialized equipment and safety protocols. The removal of byproducts and purification of the intermediate are also more challenging. An efficient method for preparing 2-benzyloxypyridine involves heating a mixture of benzyl alcohol, 2-chloropyridine, and potassium hydroxide (B78521) in toluene (B28343). beilstein-journals.org This suggests a potential scalable route for the analogous nicotinic acid derivative.

Amide Bond Formation: The coupling of 2-benzyloxynicotinic acid with a glycine ester is a critical step. While various coupling agents are effective on a small scale, their cost and the difficulty of removing the resulting byproducts can be prohibitive for larger quantities. Developing a catalytic amidation process would be a significant advancement for scalability. researchgate.net

Hydrolysis and Purification: The final hydrolysis step and subsequent purification by recrystallization need to be optimized for large-scale production. Controlling the crystallization process to achieve a consistent particle size and morphology is crucial for the final product's handling and formulation properties. google.com

Process Safety and Control:

A thorough risk assessment must be conducted for each step of the scaled-up process. This includes identifying potential hazards such as runaway reactions, the formation of explosive mixtures, and the handling of toxic materials. Implementing appropriate process controls, such as temperature monitoring and emergency shutdown systems, is essential to ensure safe operation.

Investigation of the N-Acyl Glycine Linkage Stability and Hydrolysis Kinetics

The amide bond of the N-acyl glycine linkage is a key determinant of the molecule's stability. Amide bonds within N-acylated amino acid derivatives can exhibit surprising hydrolytic instability, particularly under mild acidic conditions. researchgate.net The hydrolysis of this linkage in this compound would yield 2-benzyloxynicotinic acid and glycine.

The kinetics of this hydrolysis are significantly influenced by the electronic properties of the acyl group. researchgate.net Research on related N-acyl amino acid amides has shown that electron-donating substituents on the acyl group can accelerate the hydrolysis of a remote amide bond. researchgate.net Conversely, electron-withdrawing groups tend to suppress it. researchgate.net In the case of this compound, the electronic nature of the nicotinoyl ring, as modified by the benzyloxy substituent, will govern the lability of the N-acyl glycine bond.

In biological systems, enzymes such as fatty acid amide hydrolase (FAAH) are known to catalyze the hydrolysis of N-acylglycines. researchgate.net While specific studies on this compound are not prevalent, the general mechanism involves the enzymatic breakdown of the amide bond to release the constituent carboxylic acid and glycine. researchgate.net Kinetic studies on similar N-aminoacyl esters have demonstrated that the rate-determining step is often the deacylation of the enzyme, and that extending the aminoacyl chain can enhance the rate of hydrolysis. dergipark.org.tr

Table 1: Factors Influencing the Stability of the N-Acyl Glycine Linkage

| Factor | Effect on Stability | Mechanism |

| pH | Decreased stability in acidic conditions. | Acid catalysis facilitates the nucleophilic attack of water on the amide carbonyl. researchgate.net |

| Acyl Group Electronics | Electron-donating groups on the nicotinoyl ring can decrease stability. | Stabilization of the transition state or intermediates during hydrolysis. researchgate.net |

| Enzymatic Action | Decreased stability in the presence of specific hydrolases (e.g., FAAH). | Catalytic hydrolysis via an enzyme active site. researchgate.net |

Reactivity Profiles of the Nicotinoyl Ring System (e.g., electrophilic/nucleophilic substitutions)

The nicotinoyl ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This generally makes the pyridine ring less reactive towards electrophilic aromatic substitution (SEAr) compared to benzene. wikipedia.org When such reactions do occur, the electrophile typically attacks at the 3- (meta) or 5-position relative to the ring nitrogen to avoid placing a positive charge on the nitrogen in the resonance-stabilized intermediate (the sigma complex). youtube.com

In this compound, the reactivity is further modulated by two substituents on the ring:

The acylglycine group at C3: As an acyl group, it is strongly deactivating and meta-directing for electrophilic substitution.

The benzyloxy group at C2: This is an activating, ortho- and para-directing group.

Conversely, the electron-deficient nature of the nicotinoyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially at the positions ortho and para to the ring nitrogen (C2, C4, C6). The presence of a good leaving group at these positions would facilitate such reactions.

Benzylic Ether Cleavage and Stability under Various Reaction Conditions

The benzylic ether linkage is a common protecting group for alcohols and phenols because it is stable under many conditions but can be cleaved selectively. nih.gov The cleavage of this ether bond in this compound would result in the formation of 2-hydroxynicotinoyl glycine and toluene or other benzyl derivatives.

Several methods are available for benzyl ether cleavage:

Catalytic Hydrogenolysis: This is the most common and mildest method, typically employing hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. nih.gov The reaction proceeds under neutral conditions and generally gives high yields of the deprotected alcohol and toluene. nih.gov It is often chemoselective, though other reducible functional groups may interfere. acs.org

Acid-Catalyzed Cleavage: Strong acids such as hydrogen bromide (HBr) and hydrogen iodide (HI) can cleave ethers. researchgate.net The reaction proceeds via an SN1 or SN2 mechanism. Given that the benzyl group can form a stable carbocation, an SN1 pathway is likely. researchgate.net However, this method is less suitable for molecules with other acid-sensitive functional groups. acs.org

Oxidative Cleavage: Oxidizing agents can also be used for debenzylation. For example, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is effective, particularly for p-methoxybenzyl ethers. acs.org Copper-catalyzed oxidative cleavage has also been reported as a regioselective method. nih.gov

Table 2: Selected Methods for Benzylic Ether Cleavage

| Method | Reagents | Conditions | Mechanism | Reference |

| Catalytic Hydrogenolysis | H₂, Pd/C | Neutral, room temperature | Reductive cleavage | nih.gov |

| Strong Acid Cleavage | HBr or HI (aqueous) | Reflux | SN1/SN2 | researchgate.net |

| Oxidative Cleavage | DDQ | Varies (e.g., photoirradiation) | Oxidation-hydrolysis | acs.org |

| Copper-Catalyzed Cleavage | Cu(CF₃SO₃)₂, PhI(OAc)₂, TsNH₂ | 40 °C, CH₂Cl₂ | Oxidative | nih.gov |

Photochemical and Thermal Degradation Pathways of the Compound

The structural components of this compound suggest several potential pathways for photochemical and thermal degradation.

Photochemical Degradation: Pyridine-containing compounds, including nicotinic acid, are known to undergo photochemical degradation upon exposure to UV light. nih.gov Irradiation at 253.7 nm can lead to the breakdown of the nicotinic acid ring system, forming various photosensitive intermediates. nih.gov The benzylic ether portion of the molecule could also be susceptible to photochemical reactions. While not a nitrobenzyl group, which is a well-known photolabile protecting group, the benzyl C-O bond could still be cleaved under certain UV conditions. acs.org

Thermal Degradation: The thermal decomposition of benzyl ethers has been studied. For instance, benzyl phenyl ether decomposes at temperatures between 260-440 °C, primarily through the dissociation of the central C-O bond. acs.org Similarly, benzyl alcohol has been shown to degrade when heated, yielding products like benzene, toluene, and benzaldehyde. nih.gov Therefore, under high-temperature conditions, this compound would likely degrade via cleavage of the benzylic ether bond and potentially decarboxylation of the glycine moiety.

Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationships of this compound, analogues can be synthesized by modifying its three main components.

Modification of the Nicotinoyl Ring:

Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at the 4, 5, or 6-positions of the nicotinoyl ring to probe the electronic and steric requirements for activity.

Isomers: Synthesizing analogues based on isonicotinic acid (pyridine-4-carboxylic acid) or picolinic acid (pyridine-2-carboxylic acid) to understand the importance of the substitution pattern.

Modification of the Glycine Linker:

Amino Acid Variation: Replacing glycine with other natural or unnatural amino acids (e.g., alanine, valine, β-alanine) to investigate the impact of stereochemistry and side-chain size.

N-Alkylation/N-Amination: Derivatizing the glycine nitrogen with alkyl or amino groups, a common strategy in peptidomimetic chemistry to alter conformation and stability. researchgate.net

Modification of the Benzyl Group:

Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring of the benzyl ether to modulate its electronic properties and stability.

Alternative Ethers: Replacing the benzyl group with other alkyl or aryl ethers to explore the influence of sterics and lipophilicity.

A general synthetic approach could involve the coupling of a suitably substituted nicotinic acid with a desired amino acid ester, followed by the introduction of the benzyl or other ether group, or vice-versa. nih.gov

Table 3: Potential Derivatization Points for SAR Studies of this compound

| Molecular Component | Derivatization Strategy | Example Analogue |

| Nicotinoyl Ring | Introduce substituent at C5 | N-(2-Benzyloxy-5-chloronicotinoyl)glycine |

| Glycine Linker | Replace glycine with L-alanine | N-(2-Benzyloxynicotinoyl)-L-alanine |

| Benzyl Group | Substitute phenyl ring | N-(2-(4-Methoxybenzyloxy)nicotinoyl)glycine |

Metal-Catalyzed Reactions and Coordination Chemistry with this compound

The structure of this compound contains multiple potential coordination sites for metal ions, making its interaction with metals a significant aspect of its chemistry.

Coordination Chemistry: Nicotinic acid and its derivatives are versatile ligands capable of coordinating to metal centers through the pyridine nitrogen and/or the oxygen atoms of the carboxylate group. researchgate.netresearchgate.net This allows for various bonding modes, including monodentate, bidentate, and bridging, leading to the formation of diverse metal complexes with metals like copper, zinc, cobalt, and nickel. dergipark.org.trnih.govresearchgate.net In this compound, the primary coordination sites would be the pyridine nitrogen, the ether oxygen, the amide carbonyl oxygen, and the carboxylic acid group of the glycine moiety. The glycine portion itself can act as a bidentate ligand, chelating a metal ion between its amino nitrogen (once the nicotinoyl group is considered) and a carboxylate oxygen. acs.org

Metal-Catalyzed Reactions: Metal catalysts play a crucial role in transformations involving this molecule.

Palladium (Pd): As mentioned, Pd/C is the catalyst of choice for the hydrogenolysis of the benzylic ether. nih.gov

Copper (Cu): Copper complexes have been used to catalyze the cleavage of benzyl ethers. nih.gov Furthermore, copper complexes of nicotinic acid have been synthesized and studied for their potential biological activities. nih.govnih.gov

Nickel (Ni): Nickel boride has been shown to chemoselectively cleave benzyl esters, and nickel catalysts are also used in hydrogenation reactions. organic-chemistry.org

The ability of this compound to form metal complexes could influence its solubility, stability, and reactivity.

Quantum Mechanical Calculations of Electronic Structure and Reactivity Descriptors

Calculations for this compound would typically be performed using a basis set like 6-311++G(d,p) to obtain optimized geometries, vibrational frequencies, and electronic properties. Key reactivity descriptors that can be derived from these calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. For this compound, the HOMO is likely to be localized on the electron-rich benzyloxy and nicotinoyl groups, while the LUMO may be distributed over the nicotinoyl and glycine moieties.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack and are associated with lone pairs of electrons on oxygen and nitrogen atoms. Positive regions (blue) highlight areas susceptible to nucleophilic attack, such as the hydrogen atoms of the amide and carboxylic acid groups.

Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal details about intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to the molecule's stability. For instance, it can quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into antibonding orbitals.

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar organic molecules, is presented below.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and solubility |

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a flexible molecule like this compound is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. This is achieved by systematically rotating the rotatable bonds and calculating the corresponding energy, leading to a potential energy surface (PES).

For this compound, the key rotatable bonds include those connecting the benzyl group to the nicotinoyl ring, the nicotinoyl group to the glycine moiety, and the bonds within the glycine backbone. A PES scan would reveal the energy barriers between different conformers and identify the global minimum energy structure. Studies on similar dipeptides and N-substituted glycine derivatives have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. nih.gov

Molecular Dynamics Simulations for Solvent Interactions and Ligand Flexibility

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound in a biological environment, typically in an aqueous solution. nih.gov By simulating the movement of the molecule and surrounding water molecules over time, MD can reveal:

Ligand Flexibility: MD simulations can explore a wider range of conformations than static calculations, providing insights into the molecule's dynamic flexibility. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

Hydration Shell: The simulations can characterize the structure and dynamics of the water molecules in the immediate vicinity of the solute (the hydration shell). This can reveal how tightly water molecules are bound and how they might be displaced upon binding to a receptor. nih.gov

In Silico Prediction of Potential Binding Sites and Target Interactions

To understand the potential therapeutic applications of this compound, it is essential to identify its potential biological targets. In silico methods for binding site prediction can be broadly categorized as geometry-based or energy-based. These methods analyze the protein surface to identify pockets and cavities that are suitable for ligand binding.

Once a potential binding site is identified, molecular docking can be used to predict the preferred binding pose and affinity of this compound. Docking algorithms explore various orientations and conformations of the ligand within the binding site and score them based on a scoring function that estimates the binding energy. This can reveal key interactions, such as:

Hydrogen Bonds: The amide and carboxylic acid groups of the glycine moiety, as well as the nitrogen atom in the pyridine ring, can act as hydrogen bond donors and acceptors.

Hydrophobic Interactions: The benzyl and pyridine rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic rings can participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Ligand-Based and Structure-Based Drug Design Principles Applied to the Scaffold

Both ligand-based and structure-based approaches can be applied to the this compound scaffold to design new analogs with improved properties. nih.gov

Ligand-Based Drug Design: In the absence of a known 3D structure of the target, this approach relies on the information from a set of known active molecules. Pharmacophore modeling is a key technique here, where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity is generated. nih.gov This pharmacophore model can then be used to screen virtual libraries for new compounds that match the model.

Structure-Based Drug Design: When the 3D structure of the target protein is available, structure-based methods can be employed. This allows for the rational design of ligands that are complementary in shape and chemical properties to the binding site. Techniques like fragment-based drug design, where small chemical fragments are docked into the binding site and then grown or linked together to create a potent ligand, can be utilized.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For a series of this compound analogues, a QSAR study would involve:

Data Set: A collection of analogues with their experimentally determined biological activities (e.g., IC50 values).

Molecular Descriptors: Calculation of various numerical descriptors that represent the physicochemical properties of the molecules. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: Rigorous validation of the model to ensure its predictive power.

A hypothetical QSAR model for a series of this compound analogues might look like:

pIC50 = c0 + c1 * LogP + c2 * TPSA + c3 * Num_H_Donors

Biological Activity and Molecular Mechanism Elucidation in Vitro and Preclinical Focus

Exploration of Enzyme Inhibition and Activation Profiles

Research into N-(2-Benzyloxynicotinoyl)glycine has primarily centered on its role as an enzyme inhibitor. This compound belongs to a class of agents that modulate the activity of specific enzymes involved in cellular signaling pathways.

Specific Enzyme Targets (e.g., Amidases, Hydrolases, Transferases)

The principal enzyme targets for this compound are the Hypoxia-Inducible Factor (HIF) prolyl hydroxylase domain enzymes (PHDs). nih.govnih.gov These enzymes, specifically PHD1, PHD2, and PHD3, are Fe(II) and 2-oxoglutarate (2OG) dependent dioxygenases, which are a type of hydrolase. nih.govnih.gov They play a critical role in cellular oxygen sensing by hydroxylating proline residues on HIF-α subunits, marking them for degradation under normal oxygen conditions (normoxia). nih.govnih.gov By inhibiting these enzymes, this compound stabilizes HIF-α, allowing it to promote the transcription of various genes, including those for erythropoietin (EPO). nih.govnih.gov

Another related enzyme, Factor Inhibiting HIF (FIH), which is an asparaginyl hydroxylase, is also a target for this class of inhibitors. nih.gov While the primary focus has been on PHDs, the broader class of 2-oxoglutarate dependent oxygenases is recognized as potential targets. nih.gov There is no significant evidence in the provided results to suggest it targets amidases or transferases like Glycine (B1666218) N-methyltransferase. nih.gov

Kinetics of Enzyme-Compound Interaction (e.g., IC50, Ki determination)

The inhibitory potency of this compound and related compounds is quantified by their half-maximal inhibitory concentration (IC50) values. Although specific IC50 values for this compound against each PHD isoform are not detailed in the provided search results, it is established as a potent inhibitor within its class. For context, other well-studied PHD inhibitors, such as Roxadustat (FG-4592) and Daprodustat (GSK1278863), have demonstrated potent, low nanomolar inhibition of PHD enzymes. The kinetics of these interactions are crucial for understanding their biological effects.

Table 1: Enzyme Inhibition Data for HIF-PHD Inhibitors

| Compound | Target Enzyme(s) | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | HIF Prolyl Hydroxylases (PHD1, PHD2, PHD3) | Data not available in search results | A known inhibitor of the HIF-PHD enzyme class. |

| Roxadustat (FG-4592) | HIF Prolyl Hydroxylases | Potent, isoform-specific values available in dedicated literature | A clinically advanced HIF-PHI used for comparison. frontiersin.org |

This table is generated based on the established class of the compound. Specific kinetic values for this compound were not found in the provided search results.

Mechanistic Studies of Enzyme Inhibition (e.g., competitive, non-competitive)

This compound functions as a competitive inhibitor. nih.gov Its mechanism of action is based on its structural similarity to one of the enzyme's natural co-substrates, 2-oxoglutarate (2OG). nih.govnih.gov The inhibitor binds to the active site of the PHD enzymes, specifically to the ferrous iron (Fe(II)) center that is essential for catalytic activity. nih.gov By occupying the 2OG binding site, it directly competes with the endogenous 2OG, thereby preventing the hydroxylation of HIF-α. nih.govkhanacademy.org This competitive inhibition is a hallmark of many small-molecule HIF-PHI compounds. nih.govkhanacademy.org This mode of action differs from non-competitive inhibition, where an inhibitor would bind to an allosteric site, or uncompetitive inhibition, which involves binding to the enzyme-substrate complex. youtube.comyoutube.com

Receptor Binding Assays and Ligand-Receptor Interaction Studies

While the primary mechanism of this compound is enzyme inhibition, its glycine component raises theoretical questions about potential interactions with glycine receptors. However, current research has not focused on this aspect.

Affinity and Selectivity Profiling across Receptor Subtypes

There is no available information from the search results regarding affinity and selectivity profiling of this compound across any receptor subtypes, including glycine receptors or NMDA receptors where glycine acts as a co-agonist. nih.govnih.gov Studies on this compound have been centered on its effects on the HIF pathway via PHD enzyme inhibition. frontiersin.orgresearchgate.net While other glycine-containing lipids like N-arachidonyl-glycine have been studied for their effects on GABA-A receptors, this is a distinct area of research. peerj.com

Allosteric Modulation and Orthosteric Binding Investigations

The mechanism of this compound at its enzyme target is a clear example of orthosteric binding. It binds directly to the catalytic active site normally occupied by the co-substrate 2-oxoglutarate. nih.gov This is in contrast to allosteric modulation, where a ligand would bind to a secondary site on the enzyme to alter its conformation and activity. youtube.com No evidence from the provided search results suggests that this compound acts as an allosteric modulator on its primary enzyme targets or any known receptors.

Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Efforts to compile a detailed scientific article on the biological activity and molecular mechanisms of the chemical compound this compound have been unsuccessful due to a lack of available research data in the public domain.

Despite extensive searches of scientific databases and scholarly articles, no specific in vitro or preclinical studies detailing the biological effects of this compound could be located. As a result, the requested in-depth analysis of its cellular and molecular activities, including gene and protein expression modulation, impact on intracellular signaling, and structure-activity relationships, cannot be provided at this time.

The inquiry sought to elaborate on several key areas of the compound's potential biological impact:

Cellular Pathway Modulation: No information was found regarding studies on how this compound might alter gene expression, transcriptomic profiles, protein expression, or post-translational modifications in cell lines or primary cell cultures. Furthermore, there is no available data on its perturbation of intracellular signaling cascades.

Structure-Activity Relationship (SAR) Studies: There is no public record of research that has systematically modified the nicotinoyl or glycine moieties of this compound to elucidate its pharmacophore and understand the chemical features essential for any biological activity.

While information exists for structurally related but distinct molecules, such as other glycine derivatives and compounds containing a nicotinoyl group, these findings are not directly applicable to this compound. Scientific rigor demands that the biological and mechanistic data be specific to the compound .

It is possible that research on this compound is in its early stages and has not yet been published, or that it is part of proprietary research that is not publicly disclosed. Therefore, until such studies are published and made available to the scientific community, a comprehensive and accurate article on its biological activity and molecular mechanisms cannot be generated.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation

Systematic Modification of the Benzyloxy Group and Aromatic Substitutions

There is no publicly available research detailing the systematic modification of the benzyloxy group or substitutions on the aromatic rings of this compound and the resulting effects on its biological activity as a HIF prolyl hydroxylase inhibitor. Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to optimize lead compounds. Such studies would typically involve the synthesis and in vitro testing of a series of analogs to determine how changes in chemical structure affect potency, selectivity, and other pharmacological parameters. For this compound, this would involve creating variations of the benzyl (B1604629) group (e.g., substitution on the phenyl ring, replacement with other aryl or alkyl groups) and the pyridine (B92270) ring to establish a clear SAR. The absence of this information in the public domain prevents a detailed analysis of the key structural features required for its activity.

In Vitro ADME Properties Relevant to Mechanistic Understanding

The characterization of a compound's ADME properties is critical for predicting its behavior in a biological system. However, specific in vitro ADME data for this compound are not available in published literature.

Metabolic Stability in Liver Microsomes or Hepatocytes (In Vitro)

No data has been published on the metabolic stability of this compound in human or other species' liver microsomes or hepatocytes. This type of study is essential to predict the hepatic clearance of a compound and to identify potential drug-drug interactions. The typical output of such an assay would be the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Plasma Protein Binding Characteristics (In Vitro)

Information regarding the extent to which this compound binds to plasma proteins, such as human serum albumin, is not publicly available. Plasma protein binding is a key determinant of a drug's distribution and can significantly influence its efficacy and clearance.

Membrane Permeability Studies (e.g., Caco-2 monolayers, PAMPA)

There are no published studies on the membrane permeability of this compound using standard in vitro models like Caco-2 cell monolayers or the Parallel Artificial Membrane Permeability Assay (PAMPA). These assays are used to predict the oral absorption of a drug candidate. The apparent permeability coefficient (Papp) is a key parameter derived from these studies.

Efflux Transporter Interactions (In Vitro)

There is no publicly available information on whether this compound is a substrate or inhibitor of key efflux transporters, such as P-glycoprotein (P-gp). Understanding these interactions is crucial as they can significantly impact a drug's absorption, distribution, and potential for drug-drug interactions.

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Mass Spectrometry for Metabolite Identification in Biological Matrices (In Vitro)

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is an indispensable tool for studying the in vitro metabolism of compounds like N-(2-Benzyloxynicotinoyl)glycine. This technique allows for the detection and identification of metabolites formed when the compound is incubated with biological matrices, such as human liver microsomes (HLM) or hepatocytes. nih.govnih.gov The high mass accuracy of instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers enables the determination of elemental compositions for parent ions and their fragments, which is crucial for structural elucidation. nih.govsemanticscholar.org

In a typical in vitro study, this compound would be incubated with liver microsomes in the presence of cofactors like NADPH to initiate phase I metabolic reactions. nih.gov Samples are collected at various time points and analyzed by LC-HRMS. The resulting data is processed to find signals present in the test samples but absent in control (heat-inactivated) incubations.

The primary metabolic pathways for related compounds often involve hydroxylation, N-dealkylation, O-dealkylation, and amide hydrolysis. For this compound, expected metabolic transformations would include:

O-debenzylation: Cleavage of the benzyl (B1604629) ether to yield N-(2-hydroxynicotinoyl)glycine.

Hydroxylation: Addition of a hydroxyl group to the benzyl or nicotinoyl aromatic rings.

Amide Hydrolysis: Cleavage of the amide bond to yield 2-(benzyloxy)nicotinic acid and glycine (B1666218).

Glucuronidation: A phase II conjugation reaction on hydroxylated metabolites.

The table below outlines the predicted mass-to-charge ratios (m/z) for potential metabolites of this compound, which would be targeted for identification in an HRMS analysis.

| Metabolite | Metabolic Reaction | Molecular Formula | Monoisotopic Mass (Da) | Predicted [M+H]+ (m/z) |

|---|---|---|---|---|

| This compound | Parent Compound | C15H14N2O4 | 286.0954 | 287.1026 |

| Hydroxylated Metabolite | Hydroxylation | C15H14N2O5 | 302.0903 | 303.0975 |

| O-debenzylated Metabolite | O-Debenzylation | C8H8N2O4 | 196.0484 | 197.0557 |

| 2-(Benzyloxy)nicotinic acid | Amide Hydrolysis | C13H11NO3 | 229.0739 | 230.0812 |

| Glycine | Amide Hydrolysis | C2H5NO2 | 75.0320 | 76.0393 |

Data is theoretical and based on common metabolic pathways.

Tandem mass spectrometry (MS/MS) experiments are then performed on the detected metabolite ions to obtain fragmentation patterns, which provide further structural confirmation. nih.gov Comparing retention times and fragmentation spectra with synthetically produced reference standards provides definitive identification of the metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies and Ligand-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the chemical structure of this compound and investigating its three-dimensional conformation in solution. Standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial verification of the compound's identity by showing the chemical shifts, integrations, and coupling patterns of all hydrogen and carbon atoms in the molecule.

For more complex structural elucidation and conformational analysis, two-dimensional (2D) NMR techniques are employed. For instance, temperature-dependent ¹H NMR studies can reveal the presence of rotamers, such as those arising from restricted rotation around the amide bond, which is a common feature in N-acyl glycine derivatives. beilstein-journals.org

When studying the interaction of this compound with a biological target like a protein, NMR provides invaluable information at an atomic level. nih.govnih.gov Two main approaches are used:

Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) NMR are used to identify which parts of the ligand are in close contact with the protein. This method is particularly useful for screening and identifying binding, even for weak interactions.

Protein-Observed NMR: If the target protein can be produced with isotopic labels (¹⁵N or ¹³C), experiments like the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum can be recorded. nih.gov Upon addition of the ligand, changes in the chemical shifts of specific amino acid residues in the protein (Chemical Shift Perturbations, or CSPs) reveal the binding site and can be used to determine the binding affinity (Kd). researchgate.net

| NMR Experiment | Application for this compound | Information Obtained |

|---|---|---|

| 1D ¹H, ¹³C NMR | Structural Confirmation | Verification of chemical structure and purity. |

| 2D COSY, HSQC | Structural Elucidation | Connectivity between protons and carbons. |

| Temperature-Dependent NMR | Conformational Analysis | Study of dynamic processes like amide bond rotation and presence of rotamers. beilstein-journals.org |

| STD-NMR | Ligand-Target Interaction | Identifies the binding epitope of the ligand. nih.gov |

| ¹H-¹⁵N HSQC Titration | Ligand-Target Interaction | Maps the ligand binding site on the protein and determines binding affinity. nih.govresearchgate.net |

X-ray Crystallography of Co-crystals with Biological Targets or Protein Complexes

X-ray crystallography offers the definitive method for visualizing the three-dimensional structure of this compound when bound to a biological target. This technique provides high-resolution information about the precise orientation of the ligand within the protein's binding pocket, revealing key interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts that are critical for binding affinity and specificity. nih.gov

The process involves co-crystallizing the purified protein target with the ligand. This requires obtaining high-purity this compound and screening numerous conditions to produce well-ordered, single crystals suitable for X-ray diffraction. nih.gov Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein-ligand complex are determined.

For N-alkylated glycine derivatives, crystal structures often reveal extensive hydrogen-bonding networks that dictate the solid-state packing. mdpi.com In a co-crystal structure, one would expect to observe specific hydrogen bonds involving the glycine's carboxylate and amide groups, as well as potential π-stacking interactions from the benzyl and pyridine (B92270) rings of this compound with aromatic residues in the protein's active site.

Vibrational Spectroscopy (IR, Raman) for Structural Insight and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint of a compound based on the vibrations of its chemical bonds. niscpr.res.innih.gov These techniques are highly sensitive to molecular structure, functional groups, and intermolecular interactions like hydrogen bonding.

For this compound, the IR and Raman spectra would be dominated by characteristic bands from its constituent parts: the glycine backbone, the amide linkage, the carboxylic acid, and the benzyloxy-substituted pyridine ring. By analyzing the position, intensity, and shape of these vibrational bands, detailed structural information can be obtained. For example, the stretching frequency of the N-H and C=O groups are particularly sensitive to hydrogen bonding. A downward shift (redshift) in the N-H stretching frequency is a clear indicator of its involvement in a hydrogen bond. niscpr.res.in

Detailed analysis of a closely related analogue, N-benzoyl glycine, provides a basis for assigning the expected vibrational modes for this compound. niscpr.res.in

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) | Structural Insight |

|---|---|---|---|

| Amide N-H | Stretching | ~3340 | Position is highly sensitive to hydrogen bonding. niscpr.res.in |

| Carboxylic Acid O-H | Stretching | ~2500-3300 (broad) | Indicates presence of dimeric hydrogen bonding in the solid state. |

| Amide C=O (Amide I) | Stretching | ~1613-1650 | Sensitive to conformation and hydrogen bonding. niscpr.res.in |

| Carboxylic Acid C=O | Stretching | ~1750 | Confirms the presence of the protonated carboxylic acid. niscpr.res.in |

| Pyridine Ring | Ring Vibrations | ~1400-1600 | Characteristic bands confirm the nicotinoyl moiety. |

| Benzyl C-H | Aromatic Stretching | ~3000-3100 | Confirms the presence of the benzyl group. |

Wavenumbers are based on data for the analogue N-benzoyl glycine and general spectroscopic principles. niscpr.res.in

Chiral Chromatography and Capillary Electrophoresis for Enantiomeric Purity and Isomeric Separation

The molecule this compound is achiral and therefore does not have enantiomers. However, if chiral derivatives were to be synthesized, or if it were to form diastereomeric complexes, analytical techniques for separating stereoisomers would become essential.

Chiral Chromatography , most commonly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), is the gold standard for separating enantiomers. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and allowing for their separation and quantification. This is critical for ensuring the enantiomeric purity of a chiral drug substance, as different enantiomers can have vastly different biological activities. researchgate.net

Capillary Electrophoresis (CE) is another powerful technique for chiral separations. In CE, a chiral selector is typically added to the background electrolyte. The differential binding of the enantiomers to the chiral selector results in different electrophoretic mobilities, enabling their separation. CE offers advantages of high efficiency, short analysis times, and low sample consumption.

While this compound itself would not require such analysis, these methods are fundamental in drug discovery and development for any project involving chiral molecules.

Spectrophotometric and Fluorometric Assays for High-Throughput Screening in Research

In early-stage research, high-throughput screening (HTS) is used to test large libraries of compounds for activity against a specific biological target, such as an enzyme or receptor. rsc.org Spectrophotometric (absorbance-based) and fluorometric (fluorescence-based) assays are workhorses of HTS due to their sensitivity, speed, and amenability to automation in microplate formats (e.g., 96- or 384-well plates). nih.govnih.gov

If this compound were being investigated as a potential enzyme inhibitor, an HTS assay could be developed to measure its effect on enzyme activity.

Spectrophotometric Assays: These assays often involve a chromogenic substrate that produces a colored product upon enzymatic action, leading to a change in absorbance at a specific wavelength. nih.gov Alternatively, coupled enzyme assays can be used where the product of the primary reaction is a substrate for a second enzyme that generates a measurable change in absorbance (e.g., oxidation or reduction of NAD(P)H at 340 nm).

Fluorometric Assays: These assays are generally more sensitive than absorbance-based methods. They use substrates that become fluorescent or change their fluorescent properties upon enzymatic conversion. nih.gov Fluorescence polarization (FP) is another common technique used to study binding events.

The robustness of an HTS assay is often quantified by the Z-factor, a statistical parameter that measures the separation between the signals of the positive and negative controls. A Z-factor value above 0.5 indicates an excellent assay suitable for HTS. nih.gov The discovery of novel inhibitors often relies on the successful implementation of such screening assays. nih.govnih.gov

Potential Applications of N 2 Benzyloxynicotinoyl Glycine As a Research Tool and Chemical Probe

Development as a High-Affinity Ligand for Target Identification and Validation

The core structure of N-(2-Benzyloxynicotinoyl)glycine makes it an excellent starting point for the development of high-affinity ligands aimed at identifying and validating novel drug targets. Its design is predicated on mimicking the natural substrate of a class of enzymes known as 2-oxoglutarate (2-OG) dependent dioxygenases, which includes the HIF prolyl hydroxylases (PHDs). nih.govnih.gov By acting as a competitive inhibitor, N-acylglycine derivatives can bind with high affinity to the active site of these enzymes, displacing the endogenous 2-OG co-substrate. nih.gov

This high-affinity binding is instrumental in various target identification strategies. For instance, derivatives of this compound can be immobilized on a solid support to create an affinity matrix. This matrix can then be used to "fish" for binding partners from cell lysates or tissue extracts. Proteins that specifically bind to the immobilized ligand can be subsequently identified using techniques like mass spectrometry. This approach is invaluable for confirming known targets and discovering previously unknown off-targets of a particular compound series, thereby providing a more comprehensive understanding of a drug's mechanism of action and potential side effects.

Furthermore, the development of potent and selective ligands based on the this compound scaffold allows for rigorous target validation. By creating a tool compound that potently and selectively inhibits a specific enzyme, researchers can probe the physiological consequences of inhibiting that target in cellular and animal models. This is a critical step in the drug discovery pipeline, as it helps to establish a clear link between the modulation of a specific molecular target and a desired therapeutic outcome.

Utility as a Scaffold for Rational Drug Design and Lead Optimization in Academic Discovery

The this compound structure represents a versatile and synthetically tractable scaffold for rational drug design and lead optimization. Its chemical architecture offers multiple points for modification, allowing medicinal chemists to systematically explore structure-activity relationships (SAR) and fine-tune the pharmacological properties of the molecule.

The process of lead optimization often involves iterative cycles of design, synthesis, and biological testing. The this compound scaffold is particularly amenable to this process. For example, the benzyl (B1604629) group can be replaced with other aromatic or aliphatic moieties to explore the impact on binding affinity and selectivity. The nicotinoyl portion can be substituted with other heterocyclic systems to alter properties such as solubility, metabolic stability, and cell permeability. Finally, the glycine (B1666218) moiety itself can be modified, although it is often conserved as it plays a key role in mimicking the 2-oxoglutarate co-substrate.

A prime example of the successful application of an N-acylglycine scaffold in drug discovery is the development of inhibitors for HIF prolyl hydroxylases. These enzymes are key regulators of the cellular response to hypoxia and are attractive targets for the treatment of anemia associated with chronic kidney disease. nih.govrsc.orgnih.gov By systematically modifying the core scaffold, researchers have been able to develop potent and selective inhibitors with drug-like properties.

Table 1: Examples of HIF Prolyl Hydroxylase Inhibitors with an N-Acylglycine-like Scaffold

| Compound | Target(s) | Therapeutic Application |

| Roxadustat | HIF Prolyl Hydroxylase | Anemia in Chronic Kidney Disease |

| Daprodustat | HIF Prolyl Hydroxylase | Anemia in Chronic Kidney Disease |

| Vadadustat | HIF Prolyl Hydroxylase | Anemia in Chronic Kidney Disease |

This table provides examples of drugs that share a similar functional scaffold with this compound and are in various stages of clinical development or approval.

Application in Chemical Biology as a Reporter Molecule or Affinity Tag for Protein Interactions

While direct documented applications of this compound as a reporter molecule or affinity tag are not extensively reported, its scaffold is highly suitable for such modifications in the field of chemical biology. The development of chemical probes from potent and selective inhibitors is a powerful strategy to study protein-protein interactions and the cellular localization of drug targets.

A common approach involves conjugating the core inhibitor scaffold to a reporter group, such as a fluorescent dye or a radioactive isotope. This allows for the direct visualization of the ligand binding to its target protein within a cell or tissue. For instance, a fluorescently labeled derivative of this compound could be used in fluorescence microscopy or flow cytometry to quantify target engagement and cellular distribution.

Alternatively, the scaffold can be functionalized with an affinity tag, such as biotin. A biotinylated probe can be used in pull-down experiments to isolate the target protein along with its interacting partners from a complex biological sample. This technique, known as affinity purification-mass spectrometry (AP-MS), is a powerful tool for mapping protein interaction networks and understanding the broader biological context of a drug target.

The synthesis of such probes would involve identifying a position on the this compound molecule where a linker and the tag can be attached without significantly compromising its binding affinity for the target enzyme. The benzyl or nicotinoyl moieties would be logical starting points for such modifications. The resulting chemical probes would be invaluable tools for elucidating the intricate biology of the target enzyme and the pathways it regulates.

Use in Mechanistic Studies to Probe Specific Biological Pathways

The ability of this compound and its analogs to potently and selectively inhibit specific enzymes makes them exceptional tools for mechanistic studies. By acutely inhibiting a particular enzyme, researchers can observe the downstream consequences on specific biological pathways in a controlled manner.

In the context of HIF prolyl hydroxylase inhibition, N-acylglycine derivatives have been instrumental in dissecting the cellular response to hypoxia. Inhibition of PHDs leads to the stabilization of HIF-α, a master transcriptional regulator. nih.gov This, in turn, activates the transcription of a host of genes involved in processes such as erythropoiesis, angiogenesis, and glucose metabolism. nih.gov

By using a small molecule inhibitor like a derivative of this compound, researchers can mimic a hypoxic state even under normoxic conditions. This allows for the precise study of HIF-dependent signaling without the confounding effects of oxygen deprivation itself. Such studies have been crucial in understanding the role of the HIF pathway in both normal physiology and in disease states such as cancer and ischemia.

Table 2: Selected HIF Target Genes Regulated by PHD Inhibition

| Gene | Function |

| EPO | Erythropoietin, stimulates red blood cell production |

| VEGF | Vascular Endothelial Growth Factor, promotes angiogenesis |

| GLUT1 | Glucose Transporter 1, facilitates glucose uptake |

| LDHA | Lactate Dehydrogenase A, involved in anaerobic glycolysis |

This table highlights some of the key genes whose expression is upregulated upon inhibition of HIF prolyl hydroxylases by compounds like this compound analogs, demonstrating their utility in studying the HIF pathway.

Future Research Directions and Unaddressed Scientific Questions

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

While the primary hypothesis centers on the inhibition of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases, the complex cellular environment suggests the potential for N-(2-Benzyloxynicotinoyl)glycine to interact with other biological targets. Future research should venture beyond the well-trodden path of HIF stabilization to explore these uncharted territories.

A critical avenue of investigation is the potential for off-target effects, which could be either beneficial or detrimental. A comprehensive screening against a panel of related enzymes, such as other 2-oxoglutarate-dependent dioxygenases, is warranted. nih.gov Understanding the selectivity profile of this compound is paramount for predicting its safety and efficacy.

Furthermore, the nicotinoyl and glycine (B1666218) moieties themselves may confer interactions with other cellular machinery. For instance, various N-acyl amino acids have been shown to interact with a range of receptors and transporters. rsc.org Studies on related nicotinoyl glycine derivatives have indicated potential anticonvulsant activities, suggesting interactions with neurological pathways. nih.gov Investigating these possibilities for this compound could unveil novel mechanisms of action and expand its potential therapeutic applications beyond those related to hypoxia.

Integration with Systems Biology and Network Pharmacology Approaches

To move beyond a single-target, single-pathway understanding, future research must embrace the complexity of biological systems. Systems biology and network pharmacology offer powerful computational and experimental frameworks to map the intricate web of interactions influenced by this compound.

By integrating multi-omics data (genomics, proteomics, metabolomics) from cells or tissues treated with the compound, researchers can construct comprehensive network models. These models can help identify not only the primary target (PHDs) but also downstream signaling cascades and feedback loops that are modulated. This approach can provide a holistic view of the compound's effects and predict potential synergistic or antagonistic interactions with other drugs.

Network pharmacology can also aid in identifying "hub" proteins or nodes that are most critical to the compound's observed effects. Targeting these hubs could lead to the development of more potent and selective second-generation inhibitors.

Development of Advanced Synthetic Routes for Complex Analog Libraries

The exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry. To systematically probe the chemical space around this compound, the development of advanced and efficient synthetic routes is crucial. These routes should be amenable to the creation of diverse analog libraries with modifications at key positions, including the benzyl (B1604629) group, the nicotinoyl ring, and the glycine moiety.

For instance, variations in the substitution pattern of the benzyl and nicotinoyl rings could significantly impact potency and selectivity. The synthesis of a range of N-substituted glycine derivatives has been a strategy to modulate the properties of related compounds. nih.gov Furthermore, the development of stereoselective synthetic methods will be important, as the chirality of substituents on the glycine moiety can influence biological activity. nih.gov

The table below outlines potential modifications for the generation of an analog library based on the this compound scaffold.

| Scaffold Position | Potential Modifications | Rationale |

| Benzyl Group | Substitution with electron-donating or -withdrawing groups; Replacement with other aromatic or aliphatic groups. | To probe the role of electronics and sterics in target binding. |

| Nicotinoyl Ring | Alteration of the nitrogen position; Introduction of further substituents. | To investigate the importance of the pyridine (B92270) nitrogen and explore additional binding interactions. |

| Glycine Moiety | Substitution on the alpha-carbon; Replacement with other amino acids (D- or L-). | To assess the impact of stereochemistry and side-chain functionality on activity and selectivity. |

| Linker | Variation of the amide bond with other functional groups. | To evaluate the structural requirements for optimal target engagement. |

Exploration of New Therapeutic Areas Based on Identified Mechanisms (Conceptual, not clinical trials)

Based on the presumed mechanism of HIF stabilization, the therapeutic potential of this compound and its derivatives could extend beyond the initial focus. While the treatment of anemia in chronic kidney disease is a primary application for many PHD inhibitors, the upregulation of HIF target genes has implications for a variety of other pathological conditions. mdpi.comnih.gov

Conceptually, these could include:

Ischemic Diseases: By promoting angiogenesis and cell survival pathways, these compounds could offer protective effects in conditions such as myocardial infarction, stroke, and peripheral artery disease.

Inflammatory Conditions: HIF activation has been shown to modulate inflammatory responses, suggesting potential applications in inflammatory bowel disease and other chronic inflammatory disorders.

Wound Healing: The pro-angiogenic and cell-proliferative effects of HIF activation could accelerate tissue repair and wound closure.

It is crucial to emphasize that these are conceptual explorations based on the known consequences of HIF stabilization. Extensive preclinical research would be required to validate these hypotheses for this compound or its analogs before any consideration of clinical investigation.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-Benzyloxynicotinoyl)glycine?

A common approach involves coupling 2-benzyloxynicotinic acid with glycine using carbodiimide-based reagents (e.g., EDC or DCC) under anhydrous conditions. Key steps include:

- Activation of the carboxylic acid group via formation of an active ester intermediate.

- Protection of glycine’s amino group (e.g., using Boc or Z-groups) to prevent side reactions, followed by deprotection post-coupling .

- Purification via recrystallization or column chromatography, monitored by TLC or HPLC.

Basic: How can IR and NMR spectroscopy confirm the structure of N-(2-Benzyloxynicoinotinoyl)glycine?

- IR : Look for characteristic peaks:

- ~1700 cm⁻¹ (C=O stretch of amide and ester).

- ~1250 cm⁻¹ (C-O stretch of benzyloxy group).

- ¹H NMR :

- ¹³C NMR : Confirm carbonyl carbons (amide: ~165–170 ppm; ester: ~170–175 ppm) .

Advanced: How to resolve contradictions in mass spectral data for this compound derivatives?

- Step 1 : Verify ionization method (ESI vs. EI). ESI often produces [M+H]⁺ or [M+Na]⁺ peaks, while EI may fragment the benzyloxy group.

- Step 2 : Compare with computational predictions (e.g., using NIST Chemistry WebBook tools) .

- Step 3 : Cross-validate with high-resolution MS (HRMS) to distinguish isotopic patterns from impurities .

Advanced: What experimental design optimizes yield in benzyloxy-protected glycine derivatives?

- DOE (Design of Experiments) : Vary parameters:

- Solvent polarity (DMF vs. THF).

- Coupling reagent stoichiometry (1.2–2.0 equivalents).

- Reaction time (12–48 hours).

- Analysis : Use HPLC to track conversion. Higher yields (>90%) are achieved in polar aprotic solvents with slow addition of reagents to minimize racemization .

Basic: What safety protocols are critical when handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential respiratory irritation.

- Storage : Inert atmosphere (N₂ or Ar) at –20°C to prevent hydrolysis of the benzyloxy group .

Advanced: How to analyze degradation kinetics of this compound under oxidative conditions?

- Method : Use H₂O₂/UV systems and monitor degradation via:

- HPLC-UV at λ = 260 nm (nicotinoyl chromophore).

- Kinetic modeling (pseudo-first-order plots; Arrhenius equation for temperature dependence).

- Key Finding : Degradation is pH-dependent, with faster rates in alkaline conditions due to hydroxide-mediated ester cleavage .

Basic: What chromatographic techniques are suitable for purity assessment?

- HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA).

- TLC : Silica gel plates, visualized under UV (254 nm) or ninhydrin staining for free glycine .

Advanced: How to address low reproducibility in coupling reactions?

- Root Cause Analysis :

- Moisture sensitivity: Ensure anhydrous conditions (molecular sieves).

- Impure starting materials: Pre-purify 2-benzyloxynicotinic acid via recrystallization.

- Side reactions: Add HOBt to suppress racemization .

Basic: What are the applications of this compound in medicinal chemistry?